Tetramethylsuccinic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification of Cellulose Nanocrystals

Scientific Field: Polymer Chemistry.

Application Summary: Succinic anhydride is used for the surface modification of cellulose nanocrystals (CNC).

Methods of Application: The heterogeneous esterification of CNC with succinic anhydride was investigated.

Synthesis of Novel Heterocyclic Compounds

Scientific Field: Organic Chemistry.

Application Summary: Succinic anhydride is used in the synthesis of novel heterocyclic compounds through a multi-step process involving azo dye, ester, and hydrazide.

Methods of Application: Initially, azo dye is synthesized through the reaction between resorcinol and p-aminobenzoic acid. Subsequently, ester is formed by reacting azo dye with concentrated sulfuric acid. Hydrazide is then synthesized by reacting ester with 80% hydrazine hydrate.

Results: The biological activity of these synthesized compounds was also investigated.

Modification of Poly(lactic acid)

Scientific Field: Polymer Science.

Application Summary: Succinic anhydride is used in the chemical modification of poly(lactic acid) (PLA) with different monomers.

Methods of Application: Maleic anhydride (MA) and glycidyl methacrylate (GMA) were grafted separately onto PLA in the presence of peroxide.

Results: The results showed that the two different monomers modified PLA properties differently.

Homogeneous Modification of Cellulose

Application Summary: Succinic anhydride is used for the homogeneous modification of cellulose.

Methods of Application: The modification is performed using tetrabutylammonium acetate (TBAA)/dimethyl sulfoxide (DMSO) mixed solvent.

Results: The highest degree of substitution was achieved by optimizing the reaction parameters.

Modification of Starch

Application Summary: Succinic anhydride is used in the chemical modification of starch via esterification.

Methods of Application: The degree of substitution (DS) for modified starch is targeted within high (1.5–3), medium (0.2–1.5), and low (0.01–0.2).

Synthesis of Thioesters

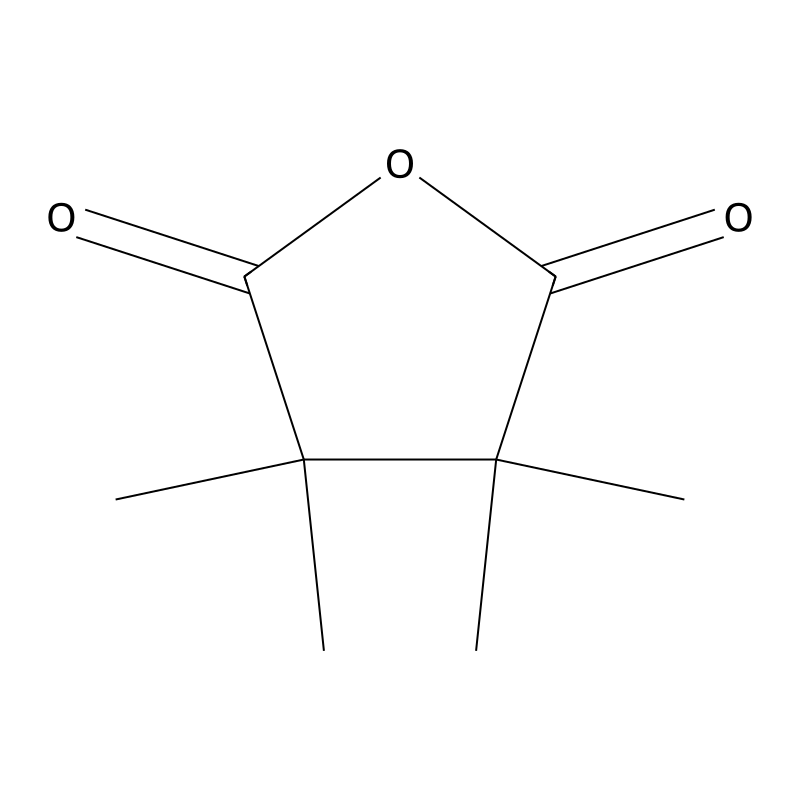

Tetramethylsuccinic anhydride is a cyclic organic compound with the molecular formula . It is recognized as the anhydride of 2,2,3,3-tetramethylsuccinic acid and is also known by its IUPAC name, 3,3,4,4-tetramethyloxolane-2,5-dione. The compound appears as a white crystalline solid with a pungent odor reminiscent of camphor. Its structure consists of a five-membered ring containing two carbonyl groups and is characterized by the presence of four methyl groups attached to the carbon atoms that are not adjacent to the oxygen in the ring .

Several compounds share structural similarities with tetramethylsuccinic anhydride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Succinic Anhydride | Simple dicarboxylic acid anhydride; less sterically hindered. | |

| Maleic Anhydride | Unsaturated cyclic anhydride; used in polymer production. | |

| Phthalic Anhydride | Aromatic compound; widely used in plasticizers and dyes. | |

| 3,3-Dimethylsuccinic Anhydride | Similar structure but fewer methyl groups; different reactivity profile. |

Tetramethylsuccinic anhydride is unique due to its high steric hindrance from four methyl groups, which affects its reactivity compared to simpler anhydrides like succinic or maleic anhydrides . This steric hindrance may limit certain types of reactions while enhancing others, making it valuable in specific chemical applications.

State and Appearance

Tetramethylsuccinic anhydride exists as a white crystalline solid under standard conditions [2]. The compound exhibits distinctive physical characteristics that distinguish it from related cyclic anhydrides due to its unique structural features. The structural characterization of this compound revealed distinctive physical properties that distinguish it from related cyclic anhydrides . The compound presents as a white crystalline solid exhibiting a characteristic pungent camphoraceous odor [2].

The molecular formula of tetramethylsuccinic anhydride is C₈H₁₂O₃ with a molecular weight of 156.18 g/mol [3]. The compound is also known by its International Union of Pure and Applied Chemistry name: 3,3,4,4-tetramethyloxolane-2,5-dione [3] [2]. The Chemical Abstracts Service registry number for this compound is 35046-68-5 [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| Physical State | White crystalline solid | [2] |

| Odor | Pungent camphoraceous | [2] |

| CAS Number | 35046-68-5 | [3] |

Thermodynamic Properties

Melting Point and Thermal Stability

Tetramethylsuccinic anhydride exhibits a melting point of 147°C (420.15 K) . This melting point is significantly higher than that of the parent compound succinic anhydride, which melts at 118-120°C [4] [5]. The elevated melting point can be attributed to the presence of four methyl substituents, which create significant steric effects and enhance the crystalline stability due to symmetric substitution .

The compound demonstrates good thermal stability under normal conditions . The four methyl groups attached to the succinic backbone provide steric hindrance that contributes to the thermal stability of the molecule . This enhanced stability is reflected in the higher melting point compared to less substituted analogs.

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Tetramethylsuccinic anhydride | 147 | |

| Succinic anhydride | 118-120 | [4] [5] |

| Methylsuccinic anhydride | 33-35 | [6] [7] |

Boiling Point and Vapor Pressure

Currently, there are no reported experimental data for the boiling point of tetramethylsuccinic anhydride in the available literature. Similarly, vapor pressure measurements have not been documented for this compound. This represents a significant gap in the thermodynamic characterization of tetramethylsuccinic anhydride.

For comparison, succinic anhydride has a reported boiling point of 261°C [4] [5] and a vapor pressure of 1 mmHg at 92°C [4]. The absence of similar data for tetramethylsuccinic anhydride limits the complete thermodynamic understanding of this compound.

Enthalpy of Formation

No experimental enthalpy of formation data have been reported for tetramethylsuccinic anhydride in the current literature. This thermodynamic property would be valuable for understanding the energetics of the compound and its formation reactions. For reference, succinic anhydride has a reported standard enthalpy of formation in the solid phase of -608.6 ± 0.7 kJ/mol [8].

The absence of enthalpy of formation data represents a significant limitation in the thermodynamic characterization of tetramethylsuccinic anhydride and indicates the need for future calorimetric studies.

Solubility Characteristics

Tetramethylsuccinic anhydride is reported to be soluble in petroleum ether [2]. This solubility characteristic is notable given the generally limited solubility of many anhydrides in non-polar solvents. The solubility in petroleum ether suggests that the compound possesses sufficient hydrophobic character, likely due to the four methyl substituents.

However, comprehensive solubility data across a range of organic solvents are not available in the current literature. For comparison, succinic anhydride is known to be soluble in chloroform, carbon tetrachloride, and alcohol, but very slightly soluble in ether and water [9]. The specific solubility behavior of tetramethylsuccinic anhydride in various solvents would require experimental determination.

The compound also exhibits a dissociation constant (Ka) of 3.4 × 10⁻⁴ , reflecting moderate acidity when the anhydride undergoes hydrolysis to form the corresponding dicarboxylic acid.

Crystal Structure

Limited information is available regarding the detailed crystal structure of tetramethylsuccinic anhydride. While X-ray crystallography has been employed to confirm the structural features of the compound in studies involving its use as a protecting group in purine chemistry [10], comprehensive crystallographic data including unit cell parameters, space group, and detailed atomic coordinates have not been reported in the accessible literature.

The compound exists in a crystalline form with sufficient structural order to exhibit a sharp melting point, indicating well-defined intermolecular packing arrangements. The presence of four methyl groups creates a sterically hindered environment around the central anhydride functionality, which likely influences the crystal packing and contributes to the observed physical properties .

| Property | Status | Notes |

|---|---|---|

| X-ray Structure | Limited data | Used in crystallographic studies but detailed parameters not reported |

| Crystal System | Not reported | Requires additional crystallographic investigation |

| Space Group | Not reported | Detailed structural analysis needed |

| Unit Cell Parameters | Not reported | Comprehensive crystallographic study required |